molecular formula C19H19BrN2S B2796924 1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole CAS No. 1207002-92-3

1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole

Cat. No. B2796924
CAS RN: 1207002-92-3
M. Wt: 387.34
InChI Key: KPGFHQLNBRXUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a critical role in the regulation of cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been synthesized and tested for their antimicrobial activities, demonstrating the potential of these compounds as potent antimicrobial agents. Specific studies have synthesized various imidazole derivatives, including those with bromophenyl groups, showing significant antimicrobial effectiveness against pathogens like Candida albicans. These findings suggest the application of such imidazole derivatives in developing new antimicrobial agents with potential clinical use (Narwal et al., 2012).

Catalytic Synthesis and Chemical Properties

Research into the synthesis of imidazole derivatives, including those incorporating bromophenyl elements, has provided insights into their chemical properties and synthesis methods. For example, studies have explored the catalyzed synthesis of imidazole derivatives, highlighting efficient methods for creating complex molecules that could have various scientific applications, such as in the development of new materials or chemical sensors (Miao et al., 2020).

Structural and Mechanistic Studies

Imidazole derivatives have been the subject of structural and mechanistic studies, including X-ray diffraction analysis, to understand their molecular configurations and potential for forming solvated complexes. These investigations provide essential insights into the molecular structure of imidazole compounds, which is crucial for their application in materials science, pharmaceutical research, and chemical engineering (Felsmann et al., 2012).

Synthetic Methodologies and Reaction Mechanisms

The synthesis and study of imidazole derivatives have led to the development of novel synthetic methodologies and a deeper understanding of their reaction mechanisms. These methodologies enable the production of imidazole compounds with specific structural features, which can be tailored for various research applications, including the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Hu, 2009).

Development of Luminescent Materials

Research into imidazole derivatives has also explored their potential in developing luminescent materials. Studies have synthesized new heterocyclic frameworks with imidazole components, demonstrating fluorescence in solutions. These materials could have applications in developing optical devices, sensors, and materials for electronics and photonics (Tomashenko et al., 2017).

properties

IUPAC Name

1-benzyl-5-(4-bromophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2S/c1-14(2)23-19-21-12-18(16-8-10-17(20)11-9-16)22(19)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGFHQLNBRXUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.